
Dapoxetine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation. This compound is formed during the metabolic process of dapoxetine in the liver and kidneys. Although it is a weak SSRI and contributes no significant clinical effect, it is an important compound for understanding the pharmacokinetics and metabolism of dapoxetine .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method includes treating dapoxetine with hydrogen peroxide and a base, resulting in the formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing and detecting the purity of the raw materials .
化学反応の分析
Types of Reactions
Dapoxetine N-Oxide primarily undergoes oxidation reactions. The Cope Elimination is a notable reaction where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxyacids (e.g., m-CPBA)
Bases: Hydroxide bases
Conditions: Elevated temperatures (e.g., 160°C) for the Cope Elimination
Major Products
The major product formed from the oxidation of dapoxetine is this compound itself. In the Cope Elimination, the reaction yields an alkene and a substituted hydroxylamine .
科学的研究の応用
Dapoxetine N-Oxide has several scientific research applications:
作用機序
Dapoxetine N-Oxide is a weak SSRI and does not contribute significantly to the clinical effects of dapoxetine. Its formation is part of the metabolic pathway of dapoxetine, involving enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1. These enzymes facilitate the oxidation of dapoxetine to form this compound, which is then excreted by the kidneys .
類似化合物との比較
Similar Compounds
Desmethyldapoxetine: Another metabolite of dapoxetine, formed by the removal of a methyl group.
Didesmethyldapoxetine: Formed by the removal of two methyl groups from dapoxetine.
Uniqueness
Dapoxetine N-Oxide is unique in its formation through the oxidation process and its role as a weak SSRI. Unlike desmethyldapoxetine and didesmethyldapoxetine, which are formed through demethylation, this compound is formed through oxidation, highlighting its distinct metabolic pathway .
特性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
InChIキー |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
異性体SMILES |
C[N+](C)([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
正規SMILES |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



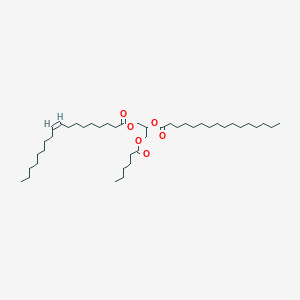
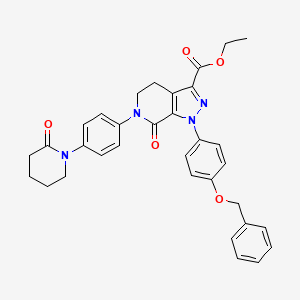

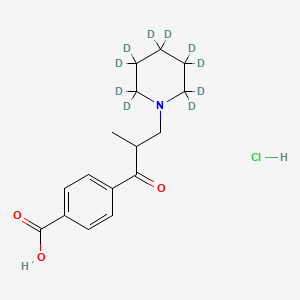
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
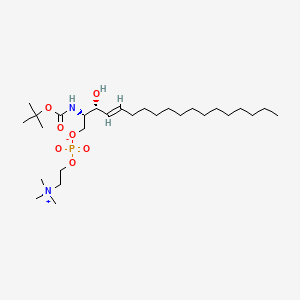
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)

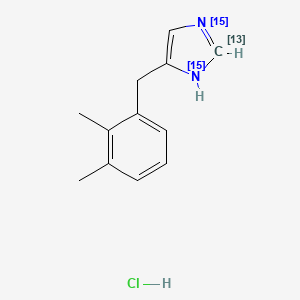
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

